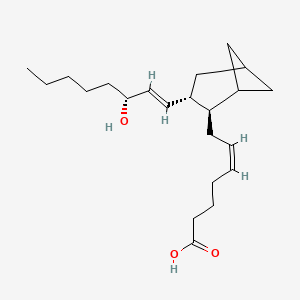
2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thromboxane A2, carbocyclic is a biologically active metabolite of arachidonic acid. It is a member of the eicosanoid family, which are lipid compounds derived from fatty acids. Thromboxane A2, carbocyclic plays a crucial role in hemostasis by promoting platelet aggregation and vasoconstriction . It is produced by activated platelets and is involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thromboxane A2, carbocyclic is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and thromboxane A2 synthase . The synthesis involves the conversion of arachidonic acid to prostaglandin H2, which is then converted to thromboxane A2 by thromboxane A2 synthase .
Industrial Production Methods: Industrial production of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the conversion of arachidonic acid to thromboxane A2 in a controlled environment .
Análisis De Reacciones Químicas
Types of Reactions: Thromboxane A2, carbocyclic undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. It is highly unstable in aqueous solutions and rapidly hydrolyzes to thromboxane B2, which is biologically inactive .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid include arachidonic acid, prostaglandin H2, and thromboxane A2 synthase . The reactions typically occur under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products: The major product formed from the hydrolysis of this compound is thromboxane B2 . Other products include 12-hydroxyheptadecatrienoic acid, which is formed during the synthesis of thromboxane A2 .
Aplicaciones Científicas De Investigación
Thromboxane A2, carbocyclic has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, 2beta-(Z),3alpha-(1E,3R)-3-(3-Hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid is used as a model compound to study the synthesis and reactions of eicosanoids. It is also used to investigate the mechanisms of enzyme-catalyzed reactions involving arachidonic acid .
Biology: In biology, this compound is studied for its role in cell signaling and regulation. It is involved in various cellular processes, including platelet aggregation, vasoconstriction, and inflammation .
Medicine: In medicine, this compound is a target for drug development. Inhibitors of thromboxane A2 synthase and thromboxane A2 receptors are being developed as potential treatments for cardiovascular diseases, such as myocardial infarction and stroke .
Industry: In industry, this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs .
Mecanismo De Acción
Thromboxane A2, carbocyclic exerts its effects by binding to thromboxane A2 receptors on the surface of platelets and vascular smooth muscle cells. This binding activates a signaling cascade that leads to platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include G protein-coupled receptors, phospholipase C, and protein kinase C .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C22H36O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(Z)-7-[(2R,3S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m1/s1 |
Clave InChI |
ZIWNJZLXPXFNGN-WZVVFKISSA-N |
SMILES isomérico |
CCCCC[C@H](/C=C/[C@@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Sinónimos |
2 beta-(Z),3 alpha-(1E,3R)-3-(3-hydroxy-(1-octenyl)bicyclo(3.1.1)hept-2-yl)-5-heptenoic acid carbocyclic thromboxane A2 thromboxane A2, carbocyclic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















